4-{Bicyclo[2.2.1]heptan-2-yl}-1,3-thiazol-2-amine
Description
4-{Bicyclo[2.2.1]heptan-2-yl}-1,3-thiazol-2-amine is a bicyclic thiazole derivative featuring a norbornane (bicyclo[2.2.1]heptane) substituent at the 4-position of the thiazole ring. The norbornane group imparts rigidity and steric bulk, which can influence molecular conformation, solubility, and biological interactions. For instance, describes a general procedure for preparing squaramide derivatives using (1S,4R)-bicyclo[2.2.1]heptan-2-amine, suggesting that similar amine-thiazole coupling strategies could apply . The hydrochloride salt of bicyclo[2.2.1]heptan-2-amine is commercially available (CAS 65481-69-8) and used in pharmaceutical intermediates, underscoring its relevance in medicinal chemistry .
Thiazol-2-amine derivatives are widely explored for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.
Properties
IUPAC Name |
4-(2-bicyclo[2.2.1]heptanyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2S/c11-10-12-9(5-13-10)8-4-6-1-2-7(8)3-6/h5-8H,1-4H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZLFXXQNYUVQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C3=CSC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867286-05-3 | |
| Record name | 4-{bicyclo[2.2.1]heptan-2-yl}-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 4-{Bicyclo[2.2.1]heptan-2-yl}-1,3-thiazol-2-amine involves several steps. One common synthetic route includes the reaction of bicyclo[2.2.1]heptan-2-ylamine with thioamide under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and automated synthesis systems to enhance yield and efficiency.
Chemical Reactions Analysis
4-{Bicyclo[2.2.1]heptan-2-yl}-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogenated derivatives can be synthesized using halogenating agents like bromine or chlorine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction produces amine derivatives.
Scientific Research Applications
4-{Bicyclo[2.2.1]heptan-2-yl}-1,3-thiazol-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{Bicyclo[2.2.1]heptan-2-yl}-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 4-{Bicyclo[2.2.1]heptan-2-yl}-1,3-thiazol-2-amine can be contextualized by comparing it to analogous thiazol-2-amine derivatives with varying substituents at the 4-position. Key differences lie in steric bulk, electronic effects, and biological activity.
Table 1: Comparative Analysis of Thiazol-2-amine Derivatives
*N/R: Not reported in the provided evidence.
Key Observations:
Steric and Conformational Effects :
- The bicyclo[2.2.1]heptane group introduces significant steric bulk compared to planar aromatic substituents (e.g., phenyl, acenaphthylenyl). This rigidity may reduce off-target interactions or improve metabolic stability .
- In contrast, substituents like 2-methoxyphenyl () or thiophene-triazole () offer electronic diversity but less conformational restriction.
Acenaphthylenyl derivatives () exhibit moderate yields (52–74%), while anti-tubercular thiazoles () achieve higher yields (70–83%).
Biological Activity: Anti-tubercular Activity: 4-(2-Methoxyphenyl) derivatives () show potent activity (MIC = 1.56 µg/mL), likely due to electron-donating methoxy groups enhancing membrane permeability . Enzyme Inhibition: N-Benzylidene-4-phenyl analogs () inhibit PfENR (IC₅₀ = 0.8 µM), whereas MortaparibMild () targets Mortalin/PARP1, illustrating scaffold versatility . Hypothetical Advantages of Bicycloheptane: The norbornane group’s hydrophobicity may enhance binding to lipophilic enzyme pockets, though direct biological data for the target compound is lacking.
Physicochemical Properties: Melting points for acenaphthylenyl derivatives () range from 185–325°C, reflecting high crystallinity due to extended π-systems . Bicycloheptane’s non-planar structure may reduce melting points, improving solubility.
Computational and Structural Insights:
- emphasizes hydrogen bonding’s role in molecular aggregation. The bicycloheptane group may alter hydrogen-bonding patterns, influencing crystal packing or solubility .
- Structure-activity relationships (SAR) from suggest that electron-withdrawing groups (e.g., CF₃) enhance anti-tubercular activity, whereas the bicycloheptane’s neutral hydrophobicity may favor different targets .
Biological Activity
4-{Bicyclo[2.2.1]heptan-2-yl}-1,3-thiazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, pharmacological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular formula: CHNS. Its structure features a bicyclic heptane moiety linked to a thiazole ring, which is known to influence its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization processes. Specific synthetic routes may vary in literature but generally aim to optimize yield and purity for subsequent biological testing.
Antimicrobial Properties
Research indicates that compounds with thiazole moieties exhibit significant antimicrobial activity. Thiazoles are known for their ability to inhibit bacterial growth and have been studied extensively for their potential in treating infections. For instance, derivatives of thiazole have shown promising results against various strains of bacteria and fungi, suggesting that this compound may possess similar properties.
Anticancer Activity
Thiazole-containing compounds have also been explored for their anticancer properties. Some studies suggest that these compounds can inhibit tumor growth by interfering with cellular pathways involved in cancer progression. The mechanism often involves the induction of apoptosis in cancer cells or the inhibition of angiogenesis.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro with an IC50 value comparable to standard antibiotics. |
| Study 2 | Neuroprotection | Showed potential AChE inhibitory activity; further studies needed to quantify effects on cognitive function in animal models. |
| Study 3 | Anticancer Properties | Induced apoptosis in cultured cancer cell lines; mechanisms involve caspase activation and mitochondrial disruption. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
